REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([F:9])=[CH:4][C:3]=1[CH2:10][C:11]([OH:13])=O.[OH-].[Na+]>Cl>[NH2:8][C:6]1[C:5]([F:9])=[CH:4][C:3]2[C:2]([CH:7]=1)=[N:1][C:11](=[O:13])[CH:10]=2.[F:9][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][C:6]=1[NH2:8])[NH:1][C:11](=[O:13])[CH2:10]2 |f:1.2|
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Name
|
(2,4-Diamino-5-fluoro-phenyl)-acetic acid
|
Quantity
|
7.12 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=C1)N)F)CC(=O)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was naturally cooled down to room temperature
|
Type
|
CUSTOM
|
Details
|
followed by an ice-water bath
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (125 mL ×4)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with saturated brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC2=CC(N=C2C1)=O)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2CC(NC2=CC1N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 82.8% | |
YIELD: CALCULATEDPERCENTYIELD | 164.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |